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Compound of Interest

Compound Name: Ethyl phenethyl ether

Cat. No.: B160851

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
phenethyl ether, a key aromatic compound relevant in various fields of chemical research and
development. The data presented herein, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug
development professionals a critical resource for the identification, characterization, and quality
control of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of ethyl phenethyl ether.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.28 m - 2H Ar-H
7.22 m - 3H Ar-H
3.63 t 7.5 2H -O-CHz2-CH2-Ph
3.50 q 7.5 2H -O-CH2-CHs
2.90 t 7.5 2H -O-CH2-CH2-Ph
1.20 t 7.5 3H -O-CH2-CHs

Solvent: CDCIs, Frequency: 500 MHz

« 13 1
Chemical Shift (d) ppm Assignment
139.0 Quaternary Ar-C
128.9 Ar-CH
128.3 Ar-CH
126.1 Ar-CH
71.6 -O-CH2-CH2-Ph
66.2 -O-CH2-CHs
36.4 -O-CHz2-CH2-Ph
15.2 -O-CH2-CHs

Solvent: CDCls, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data
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miz Interpretation
150 [M]* (Molecular lon)
105 [M - Cz2Hs0O]* or [CeHsCH2CHz]*

lonization Method: Electron lonization (EI)[1]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Interpretation

~3080-3030 C-H stretch (aromatic)

~2970-2850 C-H stretch (aliphatic)

~1600, ~1495, ~1450 C=C stretch (aromatic ring)

~1115 C-O-C stretch (ether)

~750, ~700 C-H bend (aromatic, monosubstituted)

Note: The IR data is based on typical values for similar aromatic ethers and requires
experimental verification for ethyl phenethyl ether.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The
following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of ethyl phenethyl ether in a deuterated solvent, typically chloroform-d (CDCl3), is
prepared. The *H and *3C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,
400 or 500 MHz). For *H NMR, chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard. For 13C NMR, the solvent peak is typically
used as a reference. Standard pulse sequences are utilized for data acquisition.[1]

Infrared (IR) Spectroscopy
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The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the
analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is
recorded over the standard mid-IR range (e.g., 4000-400 cm~1). A background spectrum is
recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental
interferences.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry
(GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from
any impurities on a capillary column. The separated compound then enters the mass
spectrometer, where it is ionized, typically by electron ionization (El). The resulting ions are
separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[1]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide, as well as a generalized workflow for spectroscopic analysis.

Sample Preparation

Ethyl Phenethyl Ether Sample

Spectroscopic Analysis
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Click to download full resolution via product page

Caption: A simplified workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Phenethyl Ether: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160851#spectroscopic-data-of-ethyl-phenethyl-ether-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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